Adjuvant Combination with Trastuzumab: 10-Year Overall Survival in HER2-Positive Early Breast Cancer
In the phase III ALTTO trial (N=6,281), the addition of lapatinib to trastuzumab and chemotherapy did not significantly improve disease-free survival (DFS) compared to trastuzumab alone [1]. The 10-year DFS was 77% for trastuzumab alone versus 79% for lapatinib + trastuzumab (L+T), and 10-year overall survival (OS) was 87% versus 89%, respectively [1]. Central nervous system recurrence as the first site of relapse was consistently 2% across all treatment groups [1]. Cardiac event rates were low and similar across the three treatment arms [1].
| Evidence Dimension | 10-Year Overall Survival |
|---|---|
| Target Compound Data | 89% (L+T combination) |
| Comparator Or Baseline | 87% (Trastuzumab alone) |
| Quantified Difference | +2% (not statistically significant) |
| Conditions | Phase III randomized trial (ALTTO, NCT00490139); median follow-up 9.8 years; HER2-positive early breast cancer |
Why This Matters
Procurement for adjuvant HER2-positive breast cancer protocols must recognize that dual HER2 blockade with lapatinib plus trastuzumab does not confer a statistically significant survival advantage over trastuzumab alone at 10-year follow-up.
- [1] Piccart-Gebhart M, Holmes E, Baselga J, et al. Final analysis of the ALTTO trial: adjuvant trastuzumab in sequence or in combination with lapatinib in patients with HER2-positive early breast cancer [BIG 2-06/NCCTG N063D (Alliance)]. ESMO Open. 2024;9(11):103938. View Source
